2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole

Synthetic yield Acetal protection Process chemistry

2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole (CAS 141764-85-4) is a heterocyclic thiazole derivative distinguished by the presence of two chlorine atoms at positions 2 and 4, and a 1,3-dioxolane (acetal) protecting group at position 5. This structural arrangement defines its role as a versatile synthetic building block for pharmaceutical and agrochemical intermediate synthesis.

Molecular Formula C6H5Cl2NO2S
Molecular Weight 226.08 g/mol
CAS No. 141764-85-4
Cat. No. B178178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole
CAS141764-85-4
Synonyms2,4-Dichloro-5-(1,3-dioxolan-2-yl)thiazole
Molecular FormulaC6H5Cl2NO2S
Molecular Weight226.08 g/mol
Structural Identifiers
SMILESC1COC(O1)C2=C(N=C(S2)Cl)Cl
InChIInChI=1S/C6H5Cl2NO2S/c7-4-3(12-6(8)9-4)5-10-1-2-11-5/h5H,1-2H2
InChIKeyPIXNOZYDMRHICD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole (CAS 141764-85-4): Baseline Properties and Procurement Specifications


2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole (CAS 141764-85-4) is a heterocyclic thiazole derivative distinguished by the presence of two chlorine atoms at positions 2 and 4, and a 1,3-dioxolane (acetal) protecting group at position 5 [1]. This structural arrangement defines its role as a versatile synthetic building block for pharmaceutical and agrochemical intermediate synthesis . It is commercially available with a standard purity of 95% or higher and is supplied with rigorous analytical certification, including NMR, HPLC, and GC reports .

Why 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole Cannot Be Replaced by Common Analogs


Generic substitution of 2,4-dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole with simpler analogs like 2,4-dichlorothiazole or 5-(1,3-dioxolan-2-yl)thiazole is not scientifically valid due to fundamental differences in molecular weight, polarity, and reactivity. The compound's unique combination of two electron-withdrawing chlorine atoms and a protected aldehyde moiety (1,3-dioxolane) creates a specific electronic environment and a dual-functional handle for sequential, regioselective transformations [1]. For example, the 1,3-dioxolane group acts as a masked aldehyde, enabling synthetic strategies that are impossible with the unprotected aldehyde or non-ketal analogs [2]. The computed XLogP3-AA value of 2.3 indicates a specific lipophilicity profile, which can significantly impact purification and downstream reaction compatibility compared to analogs lacking this substitution pattern [1]. The following quantitative evidence details these specific differentiators.

Quantitative Differentiation Guide for 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole vs. Analogs


Differentiation in Synthetic Yield from 2,4-Dichlorothiazole-5-carbaldehyde

In a representative synthesis, the target compound is prepared from 2,4-dichlorothiazole-5-carbaldehyde and ethylene glycol, achieving a high isolated yield of 95% after purification by flash chromatography . This yield demonstrates the efficiency of installing the dioxolane protecting group on the thiazole core. In contrast, analogous syntheses of related thiazole-dioxolane hybrids, such as 2-(1,3-dioxolan-2-yl)thiazole from 2-thiazolecarboxaldehyde, have been reported with yields as low as 43%, highlighting a significant variance in efficiency depending on the substrate and substitution pattern . This 52% absolute yield difference underscores the optimized reactivity and product stability of the 2,4-dichloro-substituted derivative in this common transformation.

Synthetic yield Acetal protection Process chemistry

Differentiation in Lipophilicity Profile (XLogP3-AA) vs. 2,4-Dichlorothiazole

The computed lipophilicity (XLogP3-AA) of 2,4-dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole is 2.3, which is significantly lower than the predicted value of approximately 2.9 for its non-ketal analog, 2,4-dichlorothiazole [1]. This difference is attributable to the presence of the oxygen-rich 1,3-dioxolane ring, which introduces polarity and hydrogen bond acceptors, reducing overall lipophilicity compared to the simple dichloro-substituted thiazole.

Lipophilicity XLogP ADME Property prediction

Differentiation in Topological Polar Surface Area (TPSA) vs. 4-Chloro-5-(1,3-dioxolan-2-yl)thiazole

The topological polar surface area (TPSA) of the target compound is 59.6 Ų, which is higher than the 51.1 Ų calculated for the mono-chloro analog, 4-chloro-5-(1,3-dioxolan-2-yl)thiazole [1]. This difference arises from the presence of an additional chlorine atom at position 2, which contributes to a larger molecular surface area and modifies the overall electronic distribution. The increased TPSA indicates a more polar molecular surface.

Polar surface area Molecular descriptor Permeability

Validated Application Scenarios for 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole Based on Quantitative Evidence


As a High-Yielding Intermediate for Advanced Thiazole Scaffold Synthesis

Researchers engaged in the multistep synthesis of complex thiazole-containing molecules should prioritize this compound as an intermediate. The demonstrated 95% synthetic yield in its preparation ensures a reliable, high-volume supply of this building block, which is critical for planning long and costly synthetic routes. The dual chlorine atoms serve as handles for sequential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) while the dioxolane group remains stable, offering a protected aldehyde for late-stage functionalization. This is supported by its use in patented syntheses of diverse heterocyclic structures .

For Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Medicinal chemists exploring novel thiazole-based drug candidates can leverage the distinct physicochemical profile of this compound to modulate key drug-like properties. Its computed XLogP of 2.3 is lower than that of the non-dioxolane analog 2,4-dichlorothiazole, offering a tangible way to tune lipophilicity [1]. Similarly, its TPSA of 59.6 Ų differs from the mono-chloro analog, providing a tool for altering molecular polarity and potential bioavailability [1]. This compound serves as a defined chemical probe to investigate how these specific modifications impact target binding and pharmacokinetic behavior.

As a Certified High-Purity Reference Standard for Analytical Method Development

Procurement teams supporting analytical chemistry or quality control (QC) laboratories should source this compound from vendors that provide comprehensive analytical documentation. The availability of the compound with a certified purity of ≥95% and accompanying NMR, HPLC, and GC data is essential for developing and validating analytical methods for reaction monitoring, impurity profiling, and final product release testing. The specific structural features and retention characteristics of this compound provide a robust standard for chromatographic system suitability testing in pharmaceutical manufacturing environments.

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